Benzene, (1-ethyl-1-propenyl)-

Description

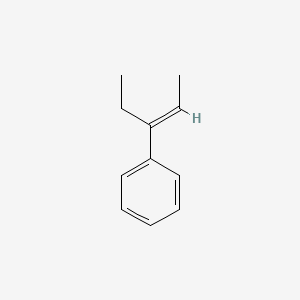

Benzene, (1-ethyl-1-propenyl)- (CAS 4701-36-4) is an aromatic hydrocarbon derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Its structure consists of a benzene ring substituted with a branched alkenyl group (1-ethyl-1-propenyl), which introduces steric and electronic effects that influence its physical and chemical behavior. This compound is structurally distinct due to the presence of both ethyl and propenyl moieties on the same carbon, creating a unique substituent configuration. It has been identified in analytical chemistry contexts, such as gas chromatography-mass spectrometry (GC-MS) analyses .

Properties

CAS No. |

4165-86-0 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

[(E)-pent-2-en-3-yl]benzene |

InChI |

InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-9H,4H2,1-2H3/b10-3+ |

InChI Key |

WSZVSPSKVZOVQE-XCVCLJGOSA-N |

Isomeric SMILES |

CC/C(=C\C)/C1=CC=CC=C1 |

Canonical SMILES |

CCC(=CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-ethyl-1-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of Benzene, (1-ethyl-1-propenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-ethyl-1-propenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenyl group to a propyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Propyl-substituted benzene derivatives.

Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, (1-ethyl-1-propenyl)- has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-ethyl-1-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack.

Comparison with Similar Compounds

Benzene, (1-methyl-1-propenyl)-, (E)- (CAS 768-00-3)

Benzene, (1-methylethyl)- (Cumene, CAS 98-82-8)

Ethylbenzene (CAS 100-41-4)

Benzene, (1-ethylpropyl)- (CAS 1196-58-3)

- Molecular Formula : C₁₁H₁₆

- Molecular Weight : 148.24 g/mol

- Key Difference : A fully saturated substituent (ethylpropyl group), eliminating the alkene’s capacity for electrophilic addition .

Physical Properties

| Compound | CAS Number | Boiling Point (°C) | Molecular Weight | Substituent Type |

|---|---|---|---|---|

| Benzene, (1-ethyl-1-propenyl)- | 4701-36-4 | Not reported | 146.23 | Branched alkenyl (ethyl + propenyl) |

| Benzene, (1-methyl-1-propenyl)- | 768-00-3 | 94.05 (at 4 kPa) | 132.20 | Branched alkenyl (methyl + propenyl) |

| Cumene | 98-82-8 | 152–153 | 120.19 | Branched alkyl (isopropyl) |

| Ethylbenzene | 100-41-4 | 136.2 | 106.17 | Linear alkyl (ethyl) |

Key Observations :

- The presence of unsaturated bonds (e.g., propenyl groups) increases molecular weight and may elevate boiling points compared to saturated analogues like ethylbenzene. However, steric effects from branched substituents can counteract this trend .

- Benzene, (1-ethyl-1-propenyl)- has a higher molecular weight than cumene and ethylbenzene, suggesting greater intermolecular forces, though experimental boiling point data is lacking .

Electrophilic Substitution

Metabolism and Toxicity

- Ethylbenzene and cumene are metabolized via cytochrome P-450 enzymes (e.g., CYP2E1), producing reactive epoxides.

Research Findings and Gaps

- Stereochemical Effects: Evidence from catechin derivatives () highlights how substituent orientation (cis/trans) impacts biological activity.

- Data Limitations : Experimental data on physicochemical properties (e.g., melting point, solubility) and spectroscopic profiles (NMR, IR) for Benzene, (1-ethyl-1-propenyl)- are sparse, necessitating further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.